

What is the chemical structure of 10-Hydroxyoleuropein

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Compound of Interest

Compound Name: 10-Hydroxyoleuropein

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An In-Depth Technical Guide to 10-Hydroxyoleuropein

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyoleuropein is a secoiridoid glycoside, a class of natural compounds recognized for their diverse biological activities. As a hydroxylated derivative of oleuropein, the well-studied bioactive compound from olive leaves, **10-Hydroxyoleuropein** is of significant interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure, physicochemical properties, and biological activities of **10-Hydroxyoleuropein**. Due to the limited availability of specific experimental data for this particular derivative, this guide also includes inferred methodologies for its isolation and analysis, based on established protocols for structurally related secoiridoids. Furthermore, a representative signaling pathway modulated by the parent compound, oleuropein, is presented to offer insights into the potential mechanisms of action for **10-Hydroxyoleuropein**.

Chemical Structure and Identification

10-Hydroxyoleuropein is structurally characterized by a secoiridoid backbone derived from elenolic acid, linked to a hydroxytyrosol moiety and a glucose molecule. The key distinguishing

feature is the presence of a hydroxyl group at the 10-position of the oleuropein structure.

Table 1: Chemical Identifiers for **10-Hydroxyoleuropein**

| Identifier | Value | Citation |
|-------------------|---|----------|
| IUPAC Name | methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | [1] |
| Molecular Formula | C25H32O14 | [1] |
| CAS Number | 84638-44-8 | [1] |
| SMILES | <chem>COC(=O)C1=CO--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO</chem> | [1] |
| InChIKey | JCWFMPPVGIIRRRG-AXPMACIOSA-N | [1] |

Physicochemical and Biological Properties

Quantitative data on the physicochemical properties of **10-Hydroxyoleuropein** are not extensively reported in the literature. The following table summarizes the available computed data and known biological activity.

Table 2: Physicochemical and Biological Data for **10-Hydroxyoleuropein**

| Property | Value | Method/Assay | Citation |
|---------------------|--------------|--|----------|
| Molecular Weight | 556.5 g/mol | Computed | [1] |
| XLogP3-AA | -1.7 | Computed | [1] |
| Biological Activity | IC50: 693 µM | Inhibition of macrophage respiratory burst | [2] |

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and analysis of **10-Hydroxyoleuropein** are not readily available. However, based on methodologies for similar secoiridoid glycosides, the following protocols can be adapted.

Proposed Isolation and Purification Protocol from Natural Sources

10-Hydroxyoleuropein has been identified in plants such as *Cyperus rotundus* and *Ligustrum* species.[1][2] A general protocol for its extraction and isolation would involve the following steps:

- Extraction:
 - Air-dried and powdered plant material (e.g., rhizomes of *Cyperus rotundus*) is subjected to Soxhlet extraction with methanol.[3]
 - The methanolic extract is then concentrated under reduced pressure.
- Chromatographic Separation:
 - The crude extract is adsorbed onto silica gel to create a slurry.[3]
 - The slurry is loaded onto a silica gel column packed in petroleum ether.[3]
 - The column is eluted with a gradient of solvents with increasing polarity, such as petroleum ether, chloroform, and methanol mixtures.[3]

- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification:
 - Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
 - The mobile phase would typically consist of a gradient of water (often acidified with formic or acetic acid) and acetonitrile or methanol.

Proposed Analytical HPLC Method

For the quantitative analysis of **10-Hydroxyoleuropein**, a reverse-phase HPLC method with UV detection is appropriate, similar to methods used for oleuropein.[\[4\]](#)[\[5\]](#)

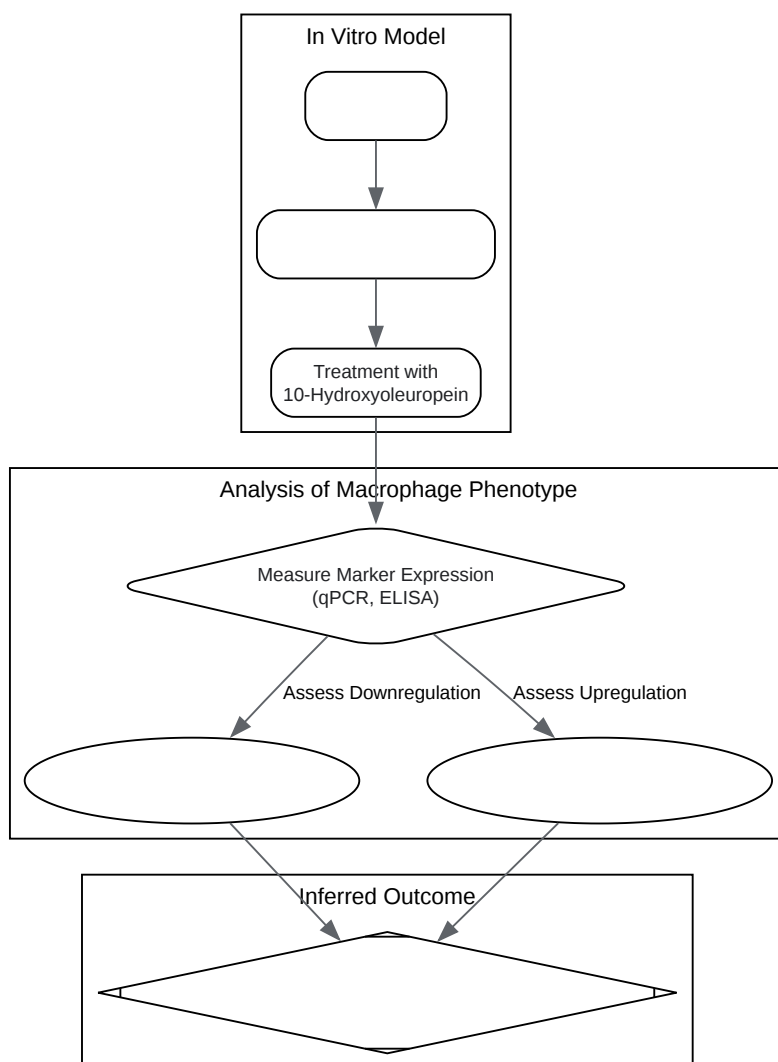
- Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 25 cm, 5 µm particle size).[\[4\]](#)
- Mobile Phase: A gradient elution using a mixture of water with 0.4% formic acid (Solvent A) and acetonitrile (Solvent B).[\[5\]](#)
- Flow Rate: 1.0 mL/min.[\[5\]](#)
- Detection: UV detection at 280 nm.[\[4\]](#)
- Quantification: Based on a calibration curve generated from an isolated and purified standard of **10-Hydroxyoleuropein**.

Potential Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by **10-Hydroxyoleuropein** have not been elucidated, its structural similarity to oleuropein suggests it may share similar mechanisms of action. Oleuropein is known to exert anti-inflammatory effects by modulating macrophage polarization.[\[6\]](#)[\[7\]](#) Macrophages can exist in a pro-inflammatory (M1) or anti-inflammatory (M2) state. In conditions of chronic inflammation, a shift towards the M2 phenotype is beneficial.

The diagram below illustrates a potential workflow for investigating the effect of **10-Hydroxyoleuropein** on macrophage polarization, a key process in inflammation.

Hypothesized Workflow for Investigating the Effect of 10-Hydroxyoleuropein on Macrophage Polarization



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Caption: Hypothesized workflow for studying **10-Hydroxyoleuropein**'s effect on macrophage polarization.

Conclusion

10-Hydroxyoleuropein represents a promising bioactive compound for further investigation. While current data on its specific properties and activities are limited, its structural relationship to oleuropein provides a strong foundation for future research. The experimental frameworks outlined in this guide offer a starting point for researchers to explore the full potential of this natural product. Further studies are warranted to isolate and characterize **10-Hydroxyoleuropein** more thoroughly, to elucidate its precise mechanisms of action, and to evaluate its therapeutic efficacy in various disease models.

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